![molecular formula C14H18ClF2NOS B14127036 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)
2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- is a complex organic compound with the molecular formula C14H18ClF2NOS and a molecular weight of 321.81 g/mol . This compound is characterized by the presence of a sulfinamide group, a chlorinated butylidene chain, and difluorophenyl substituents. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- involves several steps. One common synthetic route includes the reaction of 2-methyl-2-propanesulfinamide with 4-chloro-1-(2,5-difluorophenyl)butylidene under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to sulfide or amine derivatives.
Substitution: The chlorinated butylidene chain can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chlorinated butylidene chain and difluorophenyl substituents contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include tert-butanesulfinamide and other sulfinamide derivatives. Compared to these compounds, 2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]- is unique due to its specific substituents and structural configuration.
Properties
Molecular Formula |
C14H18ClF2NOS |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H18ClF2NOS/c1-14(2,3)20(19)18-13(5-4-8-15)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
MSGGHUGYEWOYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=C(CCCCl)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
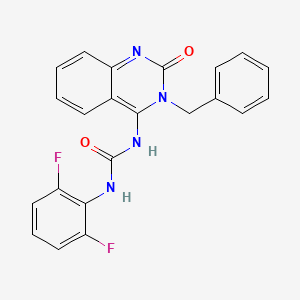
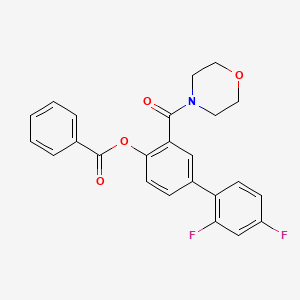
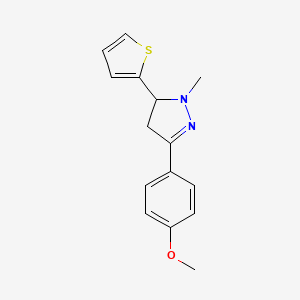
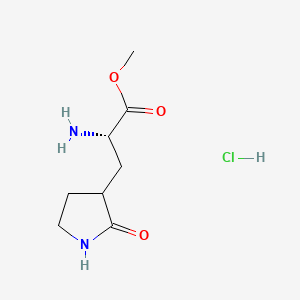

![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)

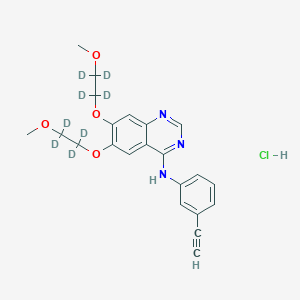
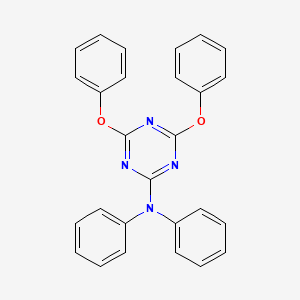

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
